4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-5-methylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a suitable benzoic acid derivative. The reaction is carried out in anhydrous pyridine to ensure the formation of the desired product . The process involves the nucleophilic attack of the benzoic acid derivative on the isocyanate group, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylboronic acid: Shares the 3-chloro-5-methylphenyl group but differs in the functional group attached to the phenyl ring.
4-Chloro-3-methylphenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-5-11(7-12(16)6-9)10-3-4-13(15(17)18)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNWDRIFSMCIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690339 |
Source
|
Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-27-4 |
Source
|
Record name | 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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